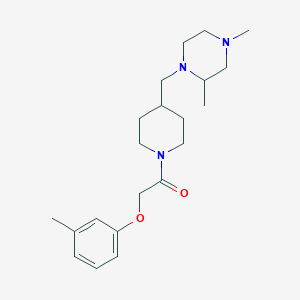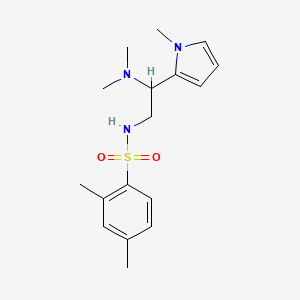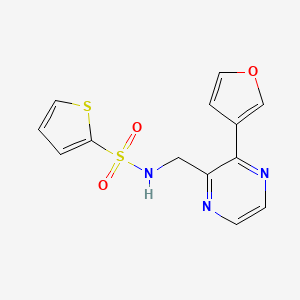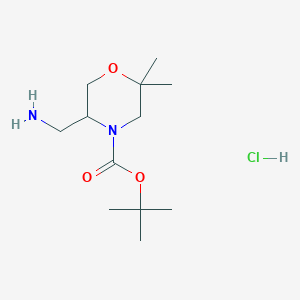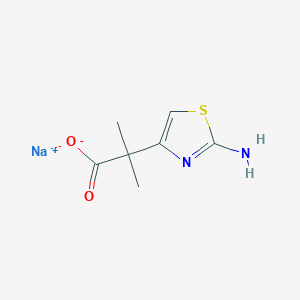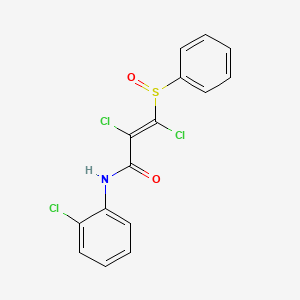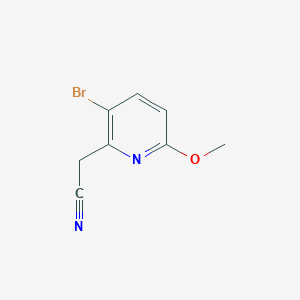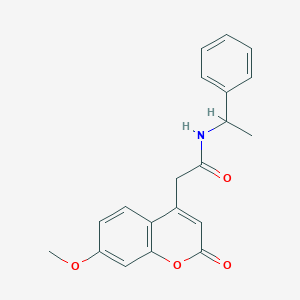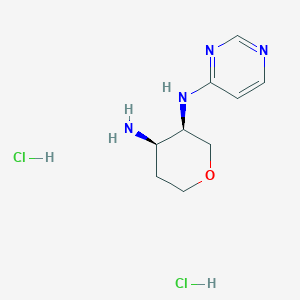
(3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine derivatives are a class of compounds that have attracted considerable attention due to their wide range of biological activities and applications in pharmaceutical chemistry. They play a crucial role in the design and development of new therapeutic agents, offering a versatile scaffold for chemical modifications and optimizations.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions, starting from various precursors such as amino thiophenes, urea, and ethane-1,2-diamine. For instance, Huang et al. (2020) reported the synthesis of a pyrimidine derivative through the condensation of 3-methoxybenzoic acid with N1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine, showcasing a typical pathway for crafting such compounds (Huang et al., 2020).
Molecular Structure Analysis
The crystal structure and molecular geometry of pyrimidine derivatives can be elucidated using X-ray diffraction and density functional theory (DFT) calculations. For example, detailed structural analysis provided insights into the optimized geometric bond lengths, bond angles, and the molecular electrostatic potential (MEP) surface map, aiding in understanding the molecular structure at a quantum level (Huang et al., 2020).
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity in Cancer Research : A related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, shows marked inhibition against various human cancer cell lines, suggesting potential applications in cancer research and treatment (Huang et al., 2020).
Hydrogen Bonding in Crystal Structures : Studies on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, a similar compound, reveal insights into hydrogen bonding in crystal structures, which is crucial for understanding molecular interactions in pharmaceutical and material science (Trilleras et al., 2008).
Antibacterial Activity : Novel pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the compound , have been synthesized and characterized for antibacterial activity. This suggests potential use in developing new antibacterial agents (He et al., 2020).
Chemical Synthesis and Pharmacology : The synthesis and pharmacological evaluation of pyrazolo[3,4-d]pyrimidines, which are structurally similar to the queried compound, provide a basis for the development of new drugs and therapeutic agents (Altenbach et al., 2008).
Molecular Dynamics and Corrosion Inhibition : A study involving pyrimidine derivatives demonstrates their potential as corrosion inhibitors, highlighting applications in materials science and industrial chemistry (Abdelshafi, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R,4R)-3-N-pyrimidin-4-yloxane-3,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c10-7-2-4-14-5-8(7)13-9-1-3-11-6-12-9;;/h1,3,6-8H,2,4-5,10H2,(H,11,12,13);2*1H/t7-,8+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWLILNNTCJLHC-YUZCMTBUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)NC2=NC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1N)NC2=NC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2493854.png)

